

Standard Operating Procedure for the Synthesis of Bilastine

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Compound of Interest

Compound Name: *Dilan*

Cat. No.: *B1604555*

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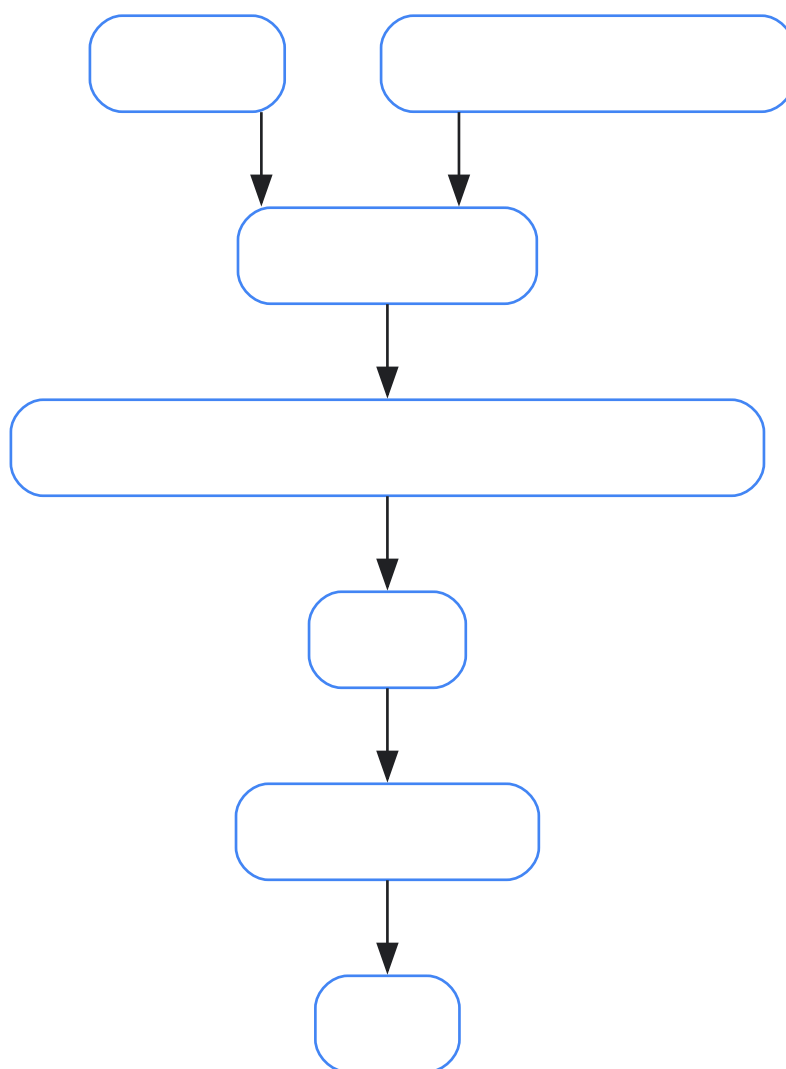
Introduction

This document provides a detailed standard operating procedure (SOP) for the synthesis of Bilastine, a second-generation antihistamine H1 receptor antagonist. It is intended for researchers, scientists, and drug development professionals. The synthesis of a specific compound named "**Dilan**" could not be definitively established from available scientific literature. However, it is possible that "**Dilan**" is a trade name or a misspelling of "Bilan," a commercial name for Bilastine. Therefore, this protocol details a known synthetic route to Bilastine.

Bilastine is chemically known as 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]piperidin-1-yl}ethyl)phenyl]-2-methylpropanoic acid. The following protocol is a compilation of information from various sources to provide a comprehensive guide for its laboratory-scale synthesis.

Overall Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of Bilastine, starting from 2-nitroaniline.



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Caption: Overall workflow for Bilastine synthesis.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of Bilastine.

Synthesis of tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (Intermediate 1)

This step involves the reductive cyclization of 2-nitroaniline with 1-Boc-piperidine-4-carbaldehyde.

Materials:

- 2-Nitroaniline
- 1-Boc-piperidine-4-carbaldehyde
- Ethanol
- Water
- Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$)

Procedure:

- In a round-bottom flask, dissolve 2-nitroaniline (0.4 mol) and 1-Boc-piperidine-4-carbaldehyde (0.4 mol) in a mixture of ethanol (3.2 L) and water (80 ml).[\[1\]](#)
- To the solution, add sodium dithionite (0.8 mol).[\[1\]](#)
- Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete after 8 hours.[\[1\]](#)
- After completion, filter off the precipitate and wash the filter cake with absolute ethanol (1.6 L x 2).[\[1\]](#)
- Combine the filtrates and evaporate the solvent under reduced pressure to obtain a precipitate.[\[1\]](#)
- Recrystallize the crude product from an ethanol-water mixture to yield pure tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate.[\[1\]](#)

Quantitative Data:

Reactant/Product	Molar Eq.	Molarity/Concentration	Volume/Mass	Yield (%)	Purity (%)
2-Nitroaniline	1.0	-	55.2 g	-	-
1-Boc-piperidine-4-carbaldehyde	1.0	-	85.3 g	-	-
Sodium dithionite	2.0	-	139.3 g	-	-
Intermediate 1	-	-	-	86	>98

Synthesis of Bilastine from Intermediate 1

This multi-step process involves alkylation, hydrolysis, and coupling reactions. A detailed, step-by-step protocol for the subsequent steps is outlined in various patents, often involving proprietary intermediates. The following is a generalized representation based on a published novel route.[\[2\]](#)

A simplified final step is presented here:

Alkylation of 2-(4-{2-[4-(1H-benzimidazole-2-yl)-piperidine-1-yl]-ethyl}-phenyl)-2-methyl-propionic acid:

Materials:

- 2-(4-{2-[4-(1H-benzimidazole-2-yl)-piperidine-1-yl]-ethyl}-phenyl)-2-methyl-propionic acid (Formula I compound)
- Dimethylformamide (DMF)
- Sodium hydride (NaH)
- 2-chloroethyl ether
- Glacial acetic acid

Procedure:

- Mix the Formula I compound with DMF and sodium hydride in a reaction vessel and stir for a period of time.[3]
- Add 2-chloroethyl ether to the mixture and continue heating to drive the reaction.[3]
- After the reaction is complete (monitored by TLC or HPLC), adjust the pH of the reaction system to neutral using glacial acetic acid.[3]
- Filter the resulting white solid to obtain Bilastine.[3]

Data Summary

The following table summarizes the quantitative data for the synthesis of Intermediate 1. Data for subsequent steps are highly dependent on the specific synthetic route chosen and are often proprietary.

Step	Product	Starting Materials	Key Reagents	Typical Yield (%)
1	tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate	2-Nitroaniline, 1-Boc-piperidine-4-carbaldehyde	Sodium dithionite	86

Safety Precautions

- All manipulations should be carried out in a well-ventilated fume hood.
- Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
- Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere.
- Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.

This SOP is intended as a guide and may require optimization based on laboratory conditions and available equipment. Researchers should have a strong background in synthetic organic chemistry before attempting this synthesis.

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